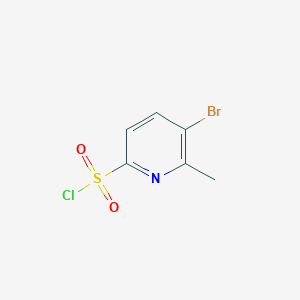

5-Bromo-6-methylpyridine-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyridine-2-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. The general steps are as follows:

Bromination: 6-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5th position.

Sulfonylation: The brominated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the modification of biomolecules for studying biological processes.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-3-methylpyridine-2-sulfonyl chloride

- 5-Bromo-2-methylpyridine

Comparison

5-Bromo-6-methylpyridine-2-sulfonyl chloride is unique due to the specific positions of the bromine, methyl, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the position of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity in chemical reactions.

Biological Activity

5-Bromo-6-methylpyridine-2-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antitumor and antimicrobial agent. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H7BrClNO2S

- Molecular Weight : 294.57 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents like methanol and dichloromethane

Antitumor Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism of action appears to involve the disruption of critical cellular processes associated with tumor growth and proliferation.

Case Study Example :

In a recent study, this compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent antitumor activity. Specific details from the study indicated that the compound effectively inhibited cell viability in a dose-dependent manner.

Antibacterial Properties

The compound has also demonstrated antibacterial properties by inhibiting specific enzymes essential for bacterial survival and replication. This includes effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 10.00 |

| K. pneumoniae | 25 ± 0.15 | 15.00 |

These results indicate that this compound can serve as a lead compound for developing new antibacterial agents.

Antiviral Activity

Additionally, the compound has shown antiviral properties by targeting viral replication mechanisms. Studies suggest it may inhibit specific viral enzymes, thereby reducing the viral load in infected cells.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group, which facilitates nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This interaction can lead to the formation of stable adducts that alter the function of these macromolecules, potentially impacting various biochemical pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with one common approach involving the reaction of 5-bromo-6-methylpyridine-2-sulfonic acid with thionyl chloride:

-

Reactants :

- 5-Bromo-6-methylpyridine-2-sulfonic acid

- Thionyl chloride (SOCl₂)

-

Procedure :

- Combine the reactants under controlled conditions.

- Heat to facilitate the reaction.

- Collect the product after removing by-products (e.g., hydrogen chloride gas).

This method is favored for its straightforward procedure and high yield.

Properties

Molecular Formula |

C6H5BrClNO2S |

|---|---|

Molecular Weight |

270.53 g/mol |

IUPAC Name |

5-bromo-6-methylpyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |

InChI Key |

LCGPVTQNMQDPMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.